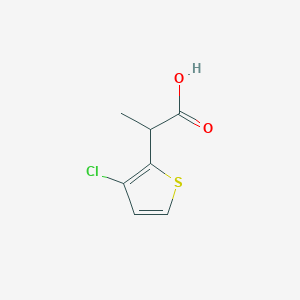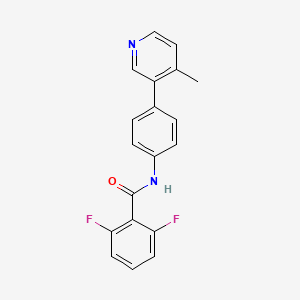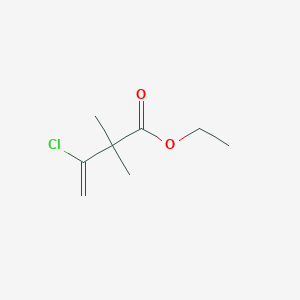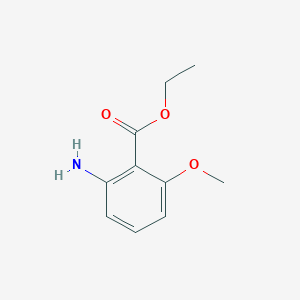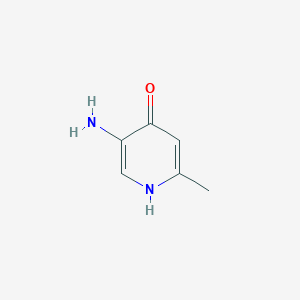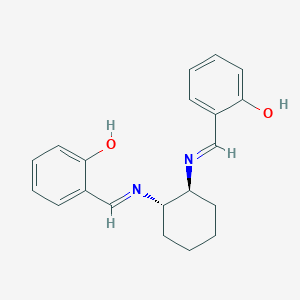
2,2'-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a cyclohexane ring with two azanylylidene groups and two methanylylidene groups, each bonded to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation reaction of cyclohexane-1,2-diamine with salicylaldehyde derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale condensation reactions followed by purification processes. The choice of solvents, catalysts, and purification techniques can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The phenol groups are particularly susceptible to oxidation, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the azanylylidene groups, converting them to amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions are often conducted under acidic or basic conditions depending on the specific substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenol groups can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Similar structure but with bromine substituents on the phenol rings.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))diphenol: Lacks the cyclohexane ring, making it less sterically hindered.
2,2’-((1E,1’E)-(ethane-1,2-diylbis(azanylylidene))-bis(methanylylidene))bis(4-iodophenol): Contains iodine substituents, which can influence its reactivity and biological activity.
Uniqueness
The presence of the cyclohexane ring in 2,2’-((((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol provides unique steric and electronic properties, distinguishing it from other similar compounds
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m0/s1 |
InChI Key |
WCSLPBBQHFXWBW-ROUUACIJSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Canonical SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)
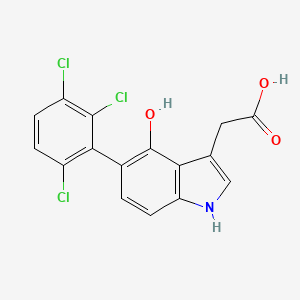
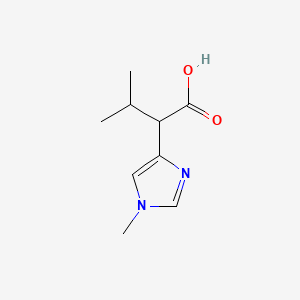
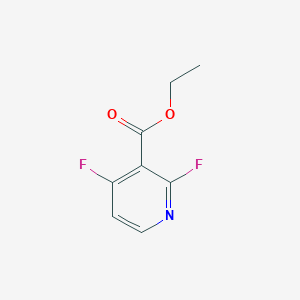
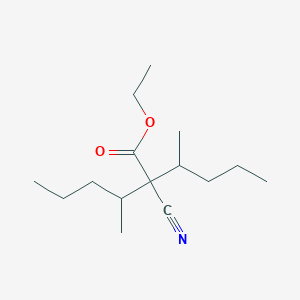
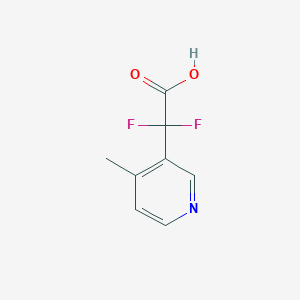

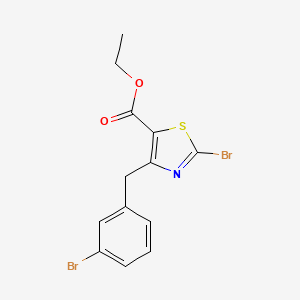
![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
